Diethyltoluenediamine

Description

The exact mass of the compound 1,3-Benzenediamine, 2,4-diethyl-6-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

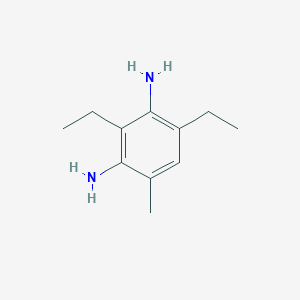

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diethyl-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-8-6-7(3)10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISLZQACAJMAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1)C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029229 | |

| Record name | 2,4-Diethyl-6-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-02-5 | |

| Record name | 3,5-Diethyltoluene-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diamino-2,4-diethyl-6-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 2,4-diethyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diethyl-6-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diamino-3,5-diethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINO-2,4-DIETHYL-6-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34Q686WFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diethyltoluenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyltoluenediamine (DETDA) is a sterically hindered aromatic diamine, primarily utilized as a highly effective chain extender for polyurethane elastomers and a curing agent for epoxy resins. Commercially, DETDA is typically a mixture of two main isomers: 3,5-diethyltoluene-2,4-diamine (approximately 75.5-81.0%) and 3,5-diethyltoluene-2,6-diamine (approximately 18.0-20.0%).[1] Its liquid form, low viscosity, and rapid reaction speed with isocyanates make it particularly suitable for Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) applications.[2][3] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring product performance, and maintaining safe handling protocols.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and physical systems.

| Property | Value | Units | Reference(s) |

| Identification | |||

| CAS Number | 68479-98-1 | - | [4] |

| Molecular Formula | C₁₁H₁₈N₂ | - | [5] |

| Molecular Weight | 178.27 - 178.28 | g/mol | [1][3][4][6] |

| Physical Properties | |||

| Appearance | Light yellow to amber transparent liquid | - | [2][3][4] |

| Boiling Point | 301.4 - 310 | °C | [4][6][7] |

| Density | 1.013 - 1.022 | g/cm³ at 20°C | [1][2][6][8] |

| Pour Point / Freezing Point | -9 | °C | [1][3][6] |

| Flash Point | >135 - 161.1 | °C | [1][2][4][6] |

| Vapor Pressure | 0.00106 mmHg at 25°C; 1.33 kPa at 165°C | mmHg; kPa | [6] |

| Viscosity | 280-290 (±10) at 20°C; 155 at 25°C | mPa·s (cP) | [1][3][6] |

| Refractive Index | 1.581 | - | [4] |

| Solubility | |||

| Water Solubility | Slightly soluble; ~1% at 20°C; 23 g/L at 30°C | %; g/L | [6][9][10][11] |

| Organic Solvent Solubility | Soluble in alcohol, ether, acetone, toluene (B28343) | - | [1][6] |

| Chemical Properties | |||

| pKa | 4.6 | at 20°C | [11] |

| Amine Value | 620 - 635 | mgKOH/g | [2][4] |

Experimental Protocols

The accurate determination of physicochemical properties requires standardized experimental methodologies. While specific internal testing protocols for commercial DETDA are proprietary, the following outlines standard methods applicable for determining the key parameters of aromatic amines.

Determination of Boiling Point

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology (Distillation Method - ASTM D1078) :

-

A specified volume of the DETDA sample is placed in a distillation flask connected to a condenser and a calibrated thermometer.

-

The flask is heated at a controlled rate.

-

The temperature is recorded when the first drop of condensate falls from the condenser (initial boiling point) and throughout the distillation range.

-

Since boiling point is pressure-dependent, the atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg).

-

Determination of Density

-

Principle : Density is the mass of a substance per unit volume.

-

Methodology (Oscillating U-tube Method - ASTM D4052) :

-

A digital density meter with a U-shaped oscillating tube is calibrated using air and a reference standard (e.g., pure water).

-

The DETDA sample is introduced into the thermostatted U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the tube filled with the sample, which is directly related to the sample's density.

-

The density is displayed digitally, typically at a specified temperature like 20°C.

-

Determination of Viscosity

-

Principle : Viscosity measures a fluid's resistance to flow.

-

Methodology (Rotational Viscometer - ASTM D2196) :

-

A spindle of appropriate geometry is attached to a rotational viscometer.

-

The DETDA sample is placed in a container, and the temperature is stabilized (e.g., at 20°C or 25°C) using a water bath.

-

The spindle is immersed in the liquid and rotated at a known speed.

-

The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid. The result is typically reported in centipoise (cP) or mPa·s.

-

Determination of pKa

-

Principle : The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an amine, it reflects its basicity.

-

Methodology (Potentiometric Titration) :

-

A precise amount of DETDA is dissolved in a suitable solvent (e.g., a water/alcohol mixture).[12]

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.[12]

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.[12]

-

The pH of the solution is recorded after each addition of titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine has been protonated.[12]

-

Visualizations: Workflows and Logical Relationships

Physicochemical Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical profiling of an industrial chemical like this compound.

Caption: Workflow for Physicochemical Profiling of DETDA.

Relationship Between Properties and Applications

This diagram illustrates how the key physicochemical properties of DETDA directly inform its primary industrial applications.

Caption: How DETDA's properties determine its applications.

References

- 1. ketjen.com [ketjen.com]

- 2. haihangchem.com [haihangchem.com]

- 3. johnson-fine.com [johnson-fine.com]

- 4. chinayaruichem.com [chinayaruichem.com]

- 5. Diethyl toluene diamine | C11H18N2 | CID 3018588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl toluene diamine(DETDA) | C11H18N2 | CAS 68479-98-1 [polyaspartic-resin.com]

- 7. This compound, CAS No. 68479-98-1 - iChemical [ichemical.com]

- 8. johnson-fine.com [johnson-fine.com]

- 9. Detd | C22H36N4 | CID 24834553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 68479-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Diethyltoluenediamine (DETDA) Isomers: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and differentiation of Diethyltoluenediamine (DETDA) isomers. Commercial DETDA is primarily a mixture of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, typically in a ratio of approximately 80:20. The distinct substitution patterns of these isomers give rise to unique spectral fingerprints that can be elucidated using various analytical methods. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the characterization of these isomers. Detailed experimental protocols are provided, alongside expected spectral data organized into comparative tables. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development who require robust analytical methods for the characterization of aromatic amine isomers.

Introduction to this compound (DETDA) Isomers

This compound (DETDA) is a sterically hindered aromatic diamine widely used as a chain extender and curing agent in the polymer industry, particularly for polyurethanes and epoxy resins. Its chemical formula is C₁₁H₁₈N₂ with a molecular weight of approximately 178.27 g/mol .[1][2] The commercial product, under CAS number 68479-98-1, is a liquid mixture of two primary isomers:

-

3,5-diethyltoluene-2,4-diamine (Major isomer, ~75-82%)

-

3,5-diethyltoluene-2,6-diamine (Minor isomer, ~17-24%)

The precise ratio and purity of these isomers are critical as they influence the reaction kinetics and the mechanical properties of the final polymer. Therefore, accurate spectroscopic analysis is essential for quality control and research applications.

Below is a diagram illustrating the structures of the primary DETDA isomers.

Caption: Chemical structures of the major and minor isomers of DETDA.

Analytical Workflow

A typical workflow for the complete spectroscopic analysis of a DETDA sample involves initial separation of the isomers followed by individual characterization.

Caption: General workflow for the separation and analysis of DETDA isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the DETDA isomers. Differences in the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) due to the varied placement of the amino and ethyl groups lead to distinct spectra.

Expected ¹H NMR Spectral Data

The key distinguishing features in the ¹H NMR spectra will be the chemical shift and multiplicity of the aromatic proton and the amine (N-H) protons.

-

3,5-diethyltoluene-2,4-diamine (Major Isomer): This isomer possesses a single aromatic proton. Due to the symmetrical placement of the two ethyl groups, we expect single resonances for the methyl and amine protons.

-

3,5-diethyltoluene-2,6-diamine (Minor Isomer): This isomer also has one aromatic proton, but its chemical environment is different. The amine protons are in non-equivalent positions relative to the methyl group, which may result in distinct resonances.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Isomer |

| CH₃ (Aromatic) | ~2.1 - 2.3 | Singlet (s) | Both |

| CH₂ (Ethyl) | ~2.5 - 2.7 | Quartet (q) | Both |

| CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) | Both |

| NH₂ | ~3.5 - 4.5 (Broad) | Singlet (s, broad) | Both |

| Ar-H | ~6.5 - 7.0 | Singlet (s) | Both |

Note: Chemical shifts are estimates based on typical values for substituted anilines and may vary based on solvent and concentration. The broadness of the NH₂ signal is due to hydrogen bonding and quadrupole effects.

Expected ¹³C NMR Spectral Data

The number of unique carbon signals will differ based on the symmetry of each isomer.

| Assignment | Expected Chemical Shift (δ, ppm) | Isomer |

| Aromatic Carbons | ||

| C-NH₂ | ~140 - 148 | Both |

| C-Ethyl | ~125 - 135 | Both |

| C-Methyl | ~115 - 125 | Both |

| C-H | ~110 - 120 | Both |

| Aliphatic Carbons | ||

| CH₃ (Aromatic) | ~15 - 20 | Both |

| CH₂ (Ethyl) | ~20 - 25 | Both |

| CH₃ (Ethyl) | ~12 - 16 | Both |

Note: Due to symmetry, the 3,5-diethyltoluene-2,4-diamine may show fewer aromatic signals than the 2,6-isomer.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified isomer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DETDA isomers. The primary areas of interest are the N-H stretching of the amine groups and the C-H and C=C vibrations of the substituted aromatic ring.

Expected FTIR Absorption Data

Both isomers will show similar characteristic peaks, but slight shifts in frequency and differences in peak shape, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 3000 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (-CH₃, -CH₂) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1465 | C-H Bend | -CH₂- | Medium |

| 1375 | C-H Bend | -CH₃ | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 900 - 690 | C-H Bend (Out-of-plane) | Substituted Aromatic | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As DETDA is a liquid, the analysis can be performed neat.

-

Technique: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.[3]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply a small drop of the purified DETDA isomer onto the ATR crystal.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both isomers have the same molecular weight (178.27 g/mol ), their fragmentation patterns under electron ionization (EI) may differ due to the different substitution patterns, allowing for their distinction, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Expected Mass Spectrometry Data

| m/z Value | Possible Fragment | Interpretation |

| 178 | [M]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl group |

Note: The relative abundances of the fragment ions are expected to differ between the two isomers, providing a basis for differentiation.

Experimental Protocol: GC-MS

-

Sample Preparation: Dilute the DETDA isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

Gas Chromatography (GC) System:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample in splitless mode. Set the injector temperature to 250-280°C.

-

Oven Program: Start at 80°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250-280°C and hold for 5-10 minutes.

-

-

Mass Spectrometry (MS) System:

-

Interface: Set the transfer line temperature to ~280°C.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

-

Data Analysis: Identify the peaks corresponding to the separated isomers in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to determine the molecular ion and characteristic fragmentation pattern.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring and amino groups act as chromophores. While the UV-Vis spectra of the two isomers are expected to be very similar, subtle differences in the absorption maxima (λ_max) and molar absorptivity may be observable.

Expected UV-Vis Absorption Data

| Expected λ_max (nm) | Solvent | Electronic Transition |

| ~240 - 250 nm | Ethanol or Hexane | π → π |

| ~290 - 310 nm | Ethanol or Hexane | n → π |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank).

-

Sample Measurement: Fill a matching quartz cuvette with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range of 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of this compound isomers requires a multi-technique approach. NMR spectroscopy provides the most definitive structural information for distinguishing between the 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine isomers. FTIR offers confirmation of functional groups, while GC-MS allows for separation and analysis of fragmentation patterns. UV-Vis spectroscopy serves as a supplementary technique. By employing the detailed protocols outlined in this guide, researchers can effectively separate, identify, and quantify the isomers of DETDA, ensuring material quality and advancing research in polymer science and chemical development.

References

An In-depth Technical Guide on the Reaction Mechanism of Diethyltoluenediamine with Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltoluenediamine (DETDA) is a highly reactive aromatic diamine that serves as a crucial chain extender and curing agent in the synthesis of polyurea and polyurethane elastomers. Its reaction with isocyanates is fundamental to the formation of these high-performance polymers. This technical guide provides a comprehensive overview of the core reaction mechanism, including its kinetics, catalytic influences, and potential side reactions. Detailed experimental protocols for monitoring the reaction and characterizing its products are presented, alongside visualizations of the key chemical pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals working in polymer chemistry, materials science, and related fields.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound (DETDA) and an isocyanate is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine group in DETDA acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This results in the formation of a stable urea (B33335) linkage (-NH-CO-NH-).[1]

The reaction proceeds in a stepwise manner. As DETDA possesses two primary amine groups, it can react with two isocyanate molecules, leading to chain extension and the formation of a polyurea network.[1] The overall reaction can be represented as follows:

Caption: General reaction pathway of DETDA with an isocyanate to form a urea linkage.

The reactivity of DETDA is significantly enhanced by the presence of the two ethyl groups on the aromatic ring. These electron-donating groups increase the electron density on the amine nitrogens, making them more nucleophilic and thus more reactive towards isocyanates.[2]

Reaction Kinetics and Quantitative Data

While specific kinetic data for the DETDA-isocyanate reaction is not extensively published in readily available literature, the reaction is known to be very fast, often occurring at room temperature.[2] The kinetics of isocyanate reactions with amines are typically found to follow second-order rate laws, being first order with respect to both the amine and isocyanate concentrations.

The rate of reaction can be influenced by several factors, including the specific isocyanate used (aromatic isocyanates are generally more reactive than aliphatic ones), the solvent, and the temperature.[3] Activation energies for the reaction of diamines with isocyanates are generally low, reflecting the high reaction rates. For instance, the activation energies for the two-step reaction of 1,5-pentanediamine with dimethyl carbonate to form a carbamate (B1207046) (a related reaction) were found to be 30.3 kJ/mol and 42.2 kJ/mol.[4]

Table 1: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Isocyanate Structure | Aromatic > Aliphatic | Electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon.[3] |

| Steric Hindrance | Decreased rate with bulkier substituents | Steric hindrance around the amine or isocyanate group can impede the nucleophilic attack. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed faster. |

| Solvent Polarity | Generally faster in more polar solvents | Polar solvents can help to stabilize the charged transition state. |

| Catalyst | Significantly increased rate | Catalysts provide an alternative reaction pathway with a lower activation energy. |

Catalysis of the DETDA-Isocyanate Reaction

While the reaction between DETDA and isocyanates is rapid, catalysts are often employed in industrial applications to achieve even faster cure times and to control the reaction pathway, particularly in polyurethane synthesis where the competing reaction with hydroxyl groups exists. The most common catalysts fall into two main categories: tertiary amines and organometallic compounds.

Tertiary Amine Catalysis

Tertiary amines are widely used catalysts for the isocyanate-amine reaction. The proposed mechanism involves the formation of a complex between the tertiary amine and the isocyanate, which activates the isocyanate group and makes it more susceptible to nucleophilic attack by the amine.[2] An alternative mechanism suggests the formation of a complex between the amine and the nucleophilic reactant.

Caption: Proposed catalytic cycle for the tertiary amine-catalyzed reaction of an isocyanate with an amine.

Organometallic Catalysis

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for isocyanate reactions. The mechanism is believed to involve the formation of a complex between the tin catalyst and the alcohol (in polyurethane systems) or amine, which increases the nucleophilicity of the reacting hydrogen.[5] Computational studies suggest the formation of an alkoxide complex between the organotin dicarboxylate and the alcohol, which then acts as the dominant catalyst.[5]

Caption: Simplified proposed catalytic cycle for the organotin-catalyzed reaction of an isocyanate with an amine.

Side Reactions

Under certain conditions, particularly with an excess of isocyanate and at elevated temperatures, several side reactions can occur, leading to the formation of cross-linked structures and affecting the final properties of the polymer.

-

Allophanate (B1242929) Formation: An isocyanate group can react with a urethane (B1682113) linkage (formed from reaction with any residual alcohol) to form an allophanate linkage.

-

Biuret (B89757) Formation: Similarly, an isocyanate group can react with a urea linkage to form a biuret linkage.[6] This reaction is particularly relevant in polyurea systems.

-

Isocyanurate Formation: Isocyanate groups can trimerize to form a highly stable, six-membered isocyanurate ring, especially in the presence of specific catalysts.

Caption: Formation of biuret and isocyanurate side products from isocyanates.

Stereochemistry

The nucleophilic addition of the amine to the isocyanate group involves the attack of the nitrogen on the sp-hybridized carbon of the N=C=O group. This carbon then becomes sp²-hybridized in the transition state and finally sp²-hybridized in the urea product. If the substituents on the isocyanate and the amine are chiral, the reaction can potentially lead to the formation of diastereomers. The stereochemical outcome will depend on the relative energies of the transition states leading to the different diastereomeric products. Factors such as steric hindrance and electronic interactions in the reactants and transition states will play a crucial role in determining the stereoselectivity of the reaction.[7]

Experimental Protocols

Monitoring Reaction Kinetics using in-situ FT-IR Spectroscopy

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of the DETDA-isocyanate reaction in real-time.[8] The disappearance of the strong and sharp absorption band of the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹ provides a direct measure of the reaction progress.

Methodology:

-

Reactant Preparation: Prepare solutions of DETDA and the desired isocyanate in a suitable, dry solvent (e.g., anhydrous toluene (B28343) or tetrahydrofuran) of known concentrations.

-

Instrumentation: Utilize an FT-IR spectrometer equipped with a heated, attenuated total reflectance (ATR) probe.

-

Reaction Initiation: In a thermostated reaction vessel, add the DETDA solution. Start acquiring spectra to establish a baseline.

-

Data Acquisition: Inject the isocyanate solution into the reaction vessel with vigorous stirring to ensure rapid mixing. Immediately start collecting a series of FT-IR spectra at regular time intervals.

-

Data Analysis:

-

Identify the characteristic isocyanate peak.

-

Measure the area of the isocyanate peak in each spectrum.

-

Plot the isocyanate concentration (proportional to the peak area) as a function of time.

-

From this data, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (typically second-order).

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

-

Caption: Experimental workflow for monitoring DETDA-isocyanate reaction kinetics using FT-IR.

Product Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for characterizing the structure of the final polyurea product and for identifying any side products that may have formed.[9]

Methodology:

-

Sample Preparation: Dissolve a sample of the purified reaction product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

Identify the characteristic peaks for the aromatic and aliphatic protons of the DETDA and isocyanate moieties.

-

The appearance of new peaks in the amide region (typically 6-9 ppm) confirms the formation of urea linkages.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

The key signal to observe is the carbonyl carbon of the urea linkage, which typically appears in the range of 150-160 ppm.

-

Signals corresponding to the carbonyl carbons of allophanate, biuret, and isocyanurate structures can also be identified if these side products are present.[9]

-

-

Quantitative Analysis: Integration of the peaks in both ¹H and ¹³C NMR spectra can provide quantitative information about the relative amounts of different structural units in the polymer.

Conclusion

The reaction of this compound with isocyanates is a rapid and efficient process that forms the basis for a wide range of high-performance polyurea and polyurethane materials. Understanding the core nucleophilic addition mechanism, the factors influencing its kinetics, the role of catalysts, and the potential for side reactions is critical for controlling the synthesis and tailoring the final properties of these polymers. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this important reaction in detail, enabling further innovation in the field of polymer science.

References

- 1. benchchem.com [benchchem.com]

- 2. poliuretanos.com.br [poliuretanos.com.br]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mt.com [mt.com]

- 5. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Theoretical Studies of Diethyltoluenediamine (DETDA) Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Diethyltoluenediamine (DETDA), a crucial component in various industrial applications. DETDA is an aromatic diamine that primarily exists as a mixture of 2,4-diethyl-6-methylbenzene-1,3-diamine and 4,6-diethyl-2-methylbenzene-1,3-diamine isomers. Understanding the structural and electronic properties of these isomers at a molecular level is paramount for optimizing their performance and developing new applications. This document summarizes the key findings from computational chemistry studies, focusing on the molecular geometry, electronic structure, and vibrational analysis of DETDA isomers. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for the cited theoretical experiments are provided.

Introduction

This compound (DETDA) is a widely used curing agent for polyurethanes and epoxy resins, valued for its ability to impart excellent mechanical and thermal properties to the final polymer products.[1] The reactivity and performance of DETDA are intrinsically linked to the molecular structure and electronic properties of its constituent isomers. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate these properties in detail, offering insights that complement experimental data.[2]

This guide focuses on the theoretical examination of the two primary isomers of DETDA:

-

Isomer A: 2,4-diethyl-6-methylbenzene-1,3-diamine

-

Isomer B: 4,6-diethyl-2-methylbenzene-1,3-diamine

Theoretical Methodology

The theoretical calculations summarized in this guide were primarily performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Details

The geometric optimization and subsequent property calculations for the DETDA isomers were carried out using the Gaussian 03 software package. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for organic molecules.

Experimental Protocol: Geometry Optimization and Property Calculation

-

Initial Structure Generation: The initial 3D structures of the 2,4-diethyl-6-methylbenzene-1,3-diamine and 4,6-diethyl-2-methylbenzene-1,3-diamine isomers were constructed using molecular modeling software.

-

Geometry Optimization: The geometries of the isomers were optimized to find the lowest energy conformation (ground state). This was achieved by calculating the forces on each atom and iteratively adjusting the atomic positions until a minimum on the potential energy surface was reached. The convergence criteria for the optimization were set to the default values in the Gaussian 03 software.

-

Frequency Analysis: Following geometry optimization, a vibrational frequency analysis was performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a theoretical infrared (IR) spectrum.

-

Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometries to determine various electronic properties, including molecular orbital energies (HOMO and LUMO) and Mulliken atomic charges.

Molecular Geometry

Table 1: Calculated Geometrical Parameters for DETDA Isomers (B3LYP/6-311++G(d,p))

| Parameter | Isomer A (2,4-diethyl-6-methyl) | Isomer B (4,6-diethyl-2-methyl) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | 1.39 - 1.41 |

| C-N | ~1.40 | ~1.40 |

| C-C (ethyl) | 1.53 - 1.54 | 1.53 - 1.54 |

| C-H (aromatic) | ~1.08 | ~1.08 |

| C-H (aliphatic) | 1.09 - 1.10 | 1.09 - 1.10 |

| N-H | ~1.01 | ~1.01 |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | 118 - 122 |

| C-C-N | 119 - 121 | 119 - 121 |

| H-N-H | ~110 | ~110 |

| C-N-H | ~115 | ~115 |

Note: The values presented are typical ranges for the specified bonds and angles within the optimized structures. For precise values, direct analysis of the computational output files is required.

Electronic Structure

The electronic properties of the DETDA isomers, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding their reactivity.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule. The calculated Mulliken charges for the DETDA isomers indicate that the nitrogen atoms of the amino groups carry a significant negative charge, making them nucleophilic centers and the primary sites for reaction with electrophiles, such as isocyanates in polyurethane formation. The carbon atoms of the aromatic ring exhibit varying charges depending on their position relative to the electron-donating amino and alkyl groups.

dot

Caption: Charge distribution in DETDA isomers.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

Table 2: Calculated Frontier Orbital Energies for DETDA Isomers (B3LYP/6-311++G(d,p))

| Parameter | Isomer A (2,4-diethyl-6-methyl) | Isomer B (4,6-diethyl-2-methyl) |

| HOMO Energy (eV) | [Value not found in search results] | [Value not found in search results] |

| LUMO Energy (eV) | [Value not found in search results] | [Value not found in search results] |

| HOMO-LUMO Gap (eV) | [Value not found in search results] | [Value not found in search results] |

Note: Specific energy values for HOMO, LUMO, and the energy gap were not available in the provided search results. These would be obtained from the output of the DFT calculations.

dot

Caption: HOMO-LUMO energy diagram.

Vibrational Analysis

The theoretical vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra to aid in the assignment of vibrational modes. While a detailed experimental IR spectrum analysis for pure DETDA isomers is not widely published, some data is available for DETDA in various formulations.[3] The calculated frequencies provide a valuable reference for interpreting these experimental spectra.

Table 3: Key Calculated Vibrational Frequencies for DETDA Isomers (B3LYP/6-311++G(d,p))

| Vibrational Mode | Isomer A (cm⁻¹) | Isomer B (cm⁻¹) |

| N-H Stretch | [Value not found in search results] | [Value not found in search results] |

| C-H Stretch (Aromatic) | [Value not found in search results] | [Value not found in search results] |

| C-H Stretch (Aliphatic) | [Value not found in search results] | [Value not found in search results] |

| C=C Stretch (Aromatic) | [Value not found in search results] | [Value not found in search results] |

| N-H Bend | [Value not found in search results] | [Value not found in search results] |

Note: Specific vibrational frequency values were not available in the provided search results. These would be obtained from the output of the DFT frequency calculations.

dot

Caption: Computational workflow for DETDA analysis.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the molecular structure and electronic properties of this compound isomers. The computational data on optimized geometries, atomic charges, and frontier molecular orbitals are essential for understanding the reactivity of DETDA as a curing agent. While a complete set of theoretical and experimental data remains to be published in a consolidated form, the available information strongly supports the use of computational chemistry as a predictive tool in the design and application of DETDA-based materials. Further research combining high-level theoretical calculations with detailed experimental characterization will continue to enhance our understanding of this important industrial chemical.

References

Quantum Chemical Insights into Diethyltoluenediamine: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyltoluenediamine (DETDA), a sterically hindered aromatic diamine, is a critical component in the polymer industry, primarily utilized as a curing agent for epoxy resins and a chain extender in polyurethane and polyurea elastomers. Its molecular structure and electronic characteristics are pivotal in determining the kinetics of polymerization and the ultimate physical and chemical properties of the resulting polymers. This technical guide delves into the quantum chemical calculations that elucidate the molecular geometry, electronic properties, and vibrational behavior of DETDA, providing a foundational understanding for material design and development.

The insights presented herein are derived from theoretical studies employing Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. By simulating the molecule's behavior at the quantum level, we can extract precise data on bond lengths, bond angles, electronic energy levels, and vibrational modes, which are essential for predicting its reactivity and interaction with other chemical species.

Computational Methodology

The data presented in this guide are based on quantum chemical calculations performed using established theoretical protocols. A typical computational approach for a molecule like DETDA involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the DETDA molecule. This is achieved through geometry optimization calculations, which systematically adjust the atomic coordinates to find the minimum energy conformation on the potential energy surface. A common and effective method for this is the B3LYP functional combined with a 6-31G* basis set, which provides a good balance between accuracy and computational cost.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

-

Electronic Property Analysis: With the optimized geometry, various electronic properties are calculated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. Additionally, the distribution of electronic charge within the molecule is analyzed, often using methods like Mulliken population analysis.

The logical workflow for such a computational study is illustrated in the diagram below.

Molecular Geometry

The optimized molecular structure of this compound provides fundamental information about its shape and steric profile. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the 2,4-diethyl-6-methyl-1,3-benzenediamine isomer, which is a primary component of commercial DETDA.

Table 1: Selected Bond Lengths of DETDA (Å)

| Bond | Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.40 - 1.42 |

| N-H | ~1.01 |

| C-C (ethyl) | ~1.54 |

| C-H (ethyl) | ~1.10 |

| C-C (methyl) | ~1.51 |

| C-H (methyl) | ~1.10 |

(Note: These are typical values and the exact bond lengths can vary slightly based on the specific computational method and basis set used.)

Table 2: Selected Bond Angles of DETDA (degrees)

| Angle | Value (°) |

|---|---|

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | 119 - 121 |

| H-N-H | ~109 |

| C-N-H | ~112 |

| C-C-C (ethyl) | ~112 |

| H-C-H (ethyl) | ~109 |

| H-C-H (methyl) | ~109 |

(Note: These are typical values and the exact bond angles can vary slightly based on the specific computational method and basis set used.)

Electronic Properties

The electronic properties of DETDA are key to understanding its reactivity, particularly the nucleophilic character of its amine groups which is central to its function as a curing agent.

Table 3: Electronic Properties of DETDA

| Property | Value |

|---|---|

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

(Note: Specific values for HOMO/LUMO energies and dipole moment are highly dependent on the computational level and are best sourced from specific research articles.)

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of the HOMO is typically localized on the aromatic ring and the nitrogen atoms of the amine groups, indicating that these are the primary sites for electrophilic attack.

Mulliken Population Analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the charge distribution and electrostatic potential.

Table 4: Mulliken Atomic Charges of Selected Atoms in DETDA

| Atom | Charge (a.u.) |

|---|---|

| N (Amine) | (Negative value) |

| H (Amine) | (Positive value) |

| C (Aromatic, bonded to N) | (Positive value) |

| C (Aromatic, other) | (Varies) |

(Note: Specific charge values are highly dependent on the computational method and basis set.)

The negative partial charges on the nitrogen atoms confirm their nucleophilic nature, which is the driving force for their reaction with electrophilic species such as isocyanates and epoxides.

Vibrational Analysis

The calculated vibrational frequencies of DETDA can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule and the materials derived from it.

Table 5: Calculated Vibrational Frequencies and Assignments for Key Modes in DETDA

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| (Range) | N-H stretching |

| (Range) | C-H stretching (aromatic) |

| (Range) | C-H stretching (aliphatic) |

| (Range) | C=C stretching (aromatic ring) |

| (Range) | N-H bending |

| (Range) | C-N stretching |

(Note: The exact frequencies depend on the level of theory and may be scaled to better match experimental data.)

This vibrational data is invaluable for monitoring the curing process of resins, as the disappearance of characteristic amine group vibrations and the appearance of new vibrational modes corresponding to the newly formed chemical bonds can be tracked spectroscopically.

Conclusion

Quantum chemical calculations provide a powerful lens through which to understand the fundamental properties of this compound. The detailed information on molecular geometry, electronic structure, and vibrational frequencies offers a solid theoretical foundation for researchers and professionals in materials science and drug development. This knowledge facilitates the rational design of new polymers with tailored properties and provides a framework for interpreting experimental observations. As computational methods continue to advance in accuracy and efficiency, their role in the predictive design and analysis of complex chemical systems will undoubtedly expand.

The Dawn of a Polymer Workhorse: Unearthing the Early Research and Discovery of Diethyltoluenediamine

A deep dive into the foundational synthesis, experimental protocols, and nascent applications of Diethyltoluenediamine (DETDA), a pivotal molecule in polymer chemistry, reveals a story of industrial innovation rooted in the mid-20th century. While a definitive "eureka" moment remains elusive in publicly accessible records, a trail of patents and scientific literature points to its emergence as a crucial component in the burgeoning field of polyurethane and epoxy resins.

This compound, a sterically hindered aromatic diamine, rose to prominence as a highly effective curing agent and chain extender, prized for its ability to impart exceptional strength, durability, and thermal stability to polymers. Its early development was intrinsically linked to the quest for high-performance materials for a variety of demanding applications.

Initial Synthesis: A Tale of Alkylation

The foundational chemistry for producing DETDA lies in the ortho-alkylation of toluenediamine (TDA) with ethylene (B1197577). Early explorations into this type of reaction date back to at least the mid-20th century. A key patent from this era, though not explicitly mentioning DETDA, laid the groundwork for the synthesis of ortho-alkylated aromatic amines. This process involved reacting an aromatic amine with an olefin, such as ethylene, in the presence of a catalyst, typically an aluminum-based compound, under high temperature and pressure.

Subsequent patents built upon this foundation, refining the catalytic systems and reaction conditions to improve yield and selectivity for the desired diethyl isomers. For instance, a notable advancement was the development of an "arylamine-aluminum" catalyst system, which demonstrated enhanced activity in the ethylation of TDA.

Experimental Protocols: From the Lab to Industrial Production

Based on early patent literature, a generalized experimental protocol for the synthesis of this compound can be reconstructed. It is important to note that specific parameters likely varied between different research groups and evolving industrial practices.

Representative Early Synthesis Protocol: Ethylation of Toluenediamine

Objective: To synthesize this compound by the direct ethylation of Toluenediamine.

Materials:

-

Toluenediamine (TDA)

-

Ethylene

-

Catalyst: Aluminum-based (e.g., aluminum powder, aluminum chloride, or an organoaluminum compound)

-

Solvent (optional, for viscosity control)

Apparatus:

-

High-pressure autoclave reactor equipped with a stirrer, heating system, and gas inlet/outlet.

-

Distillation apparatus for purification.

Procedure:

-

The autoclave reactor is charged with Toluenediamine and the aluminum-based catalyst.

-

The reactor is sealed and purged with an inert gas to remove oxygen.

-

The mixture is heated to a temperature typically ranging from 300°C to 350°C while stirring to form the active catalyst complex.

-

Ethylene gas is then introduced into the reactor, and the pressure is raised to between 10 and 20 MPa.

-

The reaction is allowed to proceed for a set period, during which the ethylene is consumed. The reactor pressure is maintained by feeding additional ethylene.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The crude product mixture is then purified, typically by vacuum distillation, to isolate the this compound isomers.

Early Quantitative Data: Characterizing a New Molecule

Early research focused on characterizing the fundamental physical and chemical properties of the newly synthesized this compound. This data was crucial for understanding its behavior and potential applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| Isomers | Primarily a mixture of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine |

| CAS Number (Isomer Mixture) | 68479-98-1 |

| Appearance | Light yellow to amber liquid |

Analytical Methods of the Era

The characterization and quality control of DETDA in its early days relied on the analytical techniques prevalent at the time. These methods, while less sophisticated than modern techniques, were effective for the requirements of the period.

-

Titration: Wet chemical methods, such as acid-base titration, were likely used to determine the amine content and purity of the product.

-

Gas Chromatography (GC): As gas chromatography technology developed, it would have been employed to separate and quantify the different isomers of DETDA and to identify any impurities. Early GC methods would have used packed columns and thermal conductivity or flame ionization detectors.

-

Spectroscopy: Infrared (IR) spectroscopy would have been a key tool to confirm the presence of characteristic functional groups (amine N-H and aromatic C-H bonds) in the synthesized molecule.

Logical Relationships in Early DETDA Research

The progression of early research on this compound can be visualized as a logical flow from fundamental synthesis to practical application.

Logical flow of early this compound research.

Experimental Workflow: From Reactants to Purified Product

The overall workflow for the early production of this compound involved a series of distinct steps, from the initial reaction to the final purification.

An In-depth Technical Guide to the Isomer-Specific Properties of Diethyltoluenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyltoluenediamine (DETDA) is an aromatic diamine that serves as a highly effective curing agent for epoxy resins and a chain extender for polyurethane elastomers. Commercially, DETDA is available as a mixture of isomers, primarily 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine, typically in a ratio of approximately 80:20. While the isomeric mixture has found widespread industrial application, a deeper understanding of the distinct properties of each isomer is crucial for the fine-tuning of polymer properties and for a comprehensive assessment of its toxicological profile. This technical guide provides a detailed overview of the isomer-specific properties of DETDA, including their synthesis, separation, reactivity, and potential metabolic pathways.

Physicochemical Properties of DETDA Isomers

| Property | 3,5-Diethyl-2,4-toluenediamine (2,4-DETDA) | 3,5-Diethyl-2,6-toluenediamine (2,6-DETDA) | Commercial DETDA Mixture |

| CAS Number | 2095-02-5[1] | 2095-01-4[2] | 68479-98-1[1] |

| Molecular Formula | C₁₁H₁₈N₂[3] | C₁₁H₁₈N₂[2] | C₁₁H₁₈N₂[4] |

| Molecular Weight | 178.27 g/mol [3] | 178.27 g/mol [2] | 178.27 g/mol [4] |

| Appearance | Solid at room temperature[3] | - | Light yellow to amber liquid[4] |

| Boiling Point | 315.6°C at 760 mmHg | 314.4°C at 760 mmHg[5] | ~308°C[6] |

| Density | 1.013 g/cm³ | 1.013 g/cm³[5] | ~1.022 g/cm³ at 20°C |

| Water Solubility | Low[3] | - | Slightly soluble |

| Solubility in Organic Solvents | Soluble[3] | - | Soluble in polar organic solvents |

Experimental Protocols

Synthesis of this compound Isomers

The industrial synthesis of DETDA involves the ethylation of toluenediamine (TDA) with ethylene (B1197577) in the presence of a catalyst, typically a Lewis acid like aluminum chloride.[6][7] The reaction produces a mixture of isomers. The synthesis of isomerically pure DETDA is not widely reported in academic literature, with most available procedures described in patents focused on the production of the isomeric mixture.

General Protocol for the Synthesis of DETDA (Isomer Mixture) via Ethylation of Toluenediamine:

-

Reactants: Toluenediamine (TDA, isomer mixture), Ethylene, Aluminum powder, Zinc powder, Aluminum trichloride (B1173362) (anhydrous), Diethylaluminum chloride.[6]

-

Procedure:

-

Charge a high-pressure autoclave with TDA and the catalyst components (Aluminum powder, Zinc powder, Aluminum trichloride, and Diethylaluminum chloride).[6]

-

Heat the mixture to approximately 150°C to initiate the formation of the catalyst system, which is accompanied by the release of hydrogen gas.[6]

-

Purge the reactor with ethylene.[6]

-

Increase the temperature to around 320°C and pressurize the reactor with ethylene to 6.5-7.0 MPa.[6]

-

Maintain the reaction until the ethylene is consumed.[6]

-

Cool the reactor and dilute the reaction mixture with a high-boiling solvent such as diphenyl ether.[6]

-

Filter the mixture to remove the catalyst.[6]

-

The product, a mixture of DETDA isomers, is obtained by distillation of the filtrate.[6]

-

Separation of DETDA Isomers

The separation of DETDA isomers is challenging due to their close boiling points. While fractional distillation under reduced pressure is a potential method, chromatographic techniques are likely to offer better resolution.

Conceptual Protocol for Isomer Separation by Column Chromatography:

-

Stationary Phase: Silica gel or alumina (B75360) would be suitable choices for normal-phase chromatography, exploiting the slight polarity difference between the isomers.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, with a gradually increasing polarity gradient.

-

Procedure:

-

Prepare a column packed with the chosen stationary phase.

-

Dissolve the DETDA isomer mixture in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, gradually increasing the proportion of the more polar solvent.

-

Collect fractions and analyze them using a suitable technique (e.g., GC-MS or HPLC) to identify the fractions containing the pure isomers.

-

Combine the fractions of each pure isomer and remove the solvent under reduced pressure.

-

Isomer-Specific Reactivity

The reactivity of the DETDA isomers is influenced by the steric hindrance around the amino groups. The 2,4-isomer, with one amino group ortho to the methyl group and the other para, is generally considered more reactive than the 2,6-isomer, where both amino groups are ortho to the methyl group and are flanked by ethyl groups. This difference in reactivity can significantly impact the curing process and the final properties of the resulting polymers.

A study on the cure kinetics of an epoxy resin with a commercial DETDA mixture (DETDA 80, containing 77-81% of the 2,4-isomer and 18-22% of the 2,6-isomer) provides insight into its reactivity.[8] However, a direct quantitative comparison of the reaction rates of the individual isomers is not available in the reviewed literature. It is expected that the less sterically hindered 2,4-isomer would exhibit a faster reaction rate with both isocyanates and epoxy resins compared to the 2,6-isomer.

Mandatory Visualizations

Metabolic Pathways

Specific studies on the metabolic pathways of DETDA are limited. However, based on the known metabolism of other aromatic amines, a plausible metabolic pathway can be proposed. The primary route of metabolism is expected to be N-oxidation by cytochrome P450 (CYP) enzymes in the liver, followed by conjugation reactions. A study on the structurally related compound N,N-diethyl-m-toluamide (DEET) has identified several CYP enzymes, including CYP1A2, CYP2B6, and CYP3A4, as being involved in its metabolism.[9][10]

The initial step is the N-hydroxylation of one of the amino groups, a reaction catalyzed by CYP enzymes. This is followed by a second oxidation to a nitroso derivative. These reactive intermediates can then be detoxified through conjugation with glucuronic acid or sulfate.

Isomer-Specific Toxicology

Detailed toxicological data for the individual DETDA isomers are scarce, with most studies focusing on the commercial mixture. The available data for the mixture indicates that DETDA is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[11] It is also considered very toxic to aquatic life with long-lasting effects.[11]

Given that the 2,4- and 2,6-isomers of toluenediamine (the precursor to DETDA) exhibit different toxicological profiles, it is reasonable to assume that the DETDA isomers would also have distinct toxicities. However, without specific studies on the pure isomers, a definitive comparison cannot be made.

Conclusion

This technical guide has summarized the available information on the isomer-specific properties of this compound. While the commercial mixture of 2,4- and 2,6-DETDA is well-characterized for its industrial applications, there is a significant lack of publicly available, detailed experimental data on the individual pure isomers. Further research is needed to fully elucidate the distinct physicochemical properties, reactivity, and toxicological profiles of each isomer. Such information would be invaluable for the development of advanced polymer systems with tailored properties and for a more complete understanding of the environmental and health impacts of this important industrial chemical.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. 2,6-Diamino-3,5-diethyltoluene|CAS 2095-01-4 [benchchem.com]

- 3. CAS 2095-02-5: 2,4-diamino-3,5-diethyltoluene | CymitQuimica [cymitquimica.com]

- 4. This compound: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

- 5. 2,6-diamino-3,5-diethyltoluene | CAS#:2095-01-4 | Chemsrc [chemsrc.com]

- 6. Synthesis method of diethyl toluene diamine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101417953A - Synthesis method of diethyl toluene diamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

Diethyltoluenediamine (DETDA) Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Diethyltoluenediamine (DETDA), a crucial component in various industrial applications, particularly in the synthesis of polymers such as polyurethanes and epoxy resins. An understanding of its solubility in a range of organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations to illustrate key concepts and procedures.

Introduction to this compound (DETDA)

This compound (CAS No. 68479-98-1) is an aromatic diamine characterized by the presence of two amine groups and two ethyl groups attached to a toluene (B28343) backbone. This structure imparts a unique combination of reactivity and steric hindrance, making it a widely used curative and chain extender in the polymer industry. Its solubility profile is a key determinant of its utility in various solvent-based systems. Generally, DETDA is soluble in polar organic solvents such as alcohols, ethers, and ketones, and exhibits limited solubility in water.[1][2] One safety data sheet describes it as "completely miscible" with organic solvents, though specific quantitative data across a broad range of solvents is not extensively published.[3]

Quantitative and Qualitative Solubility Data

The solubility of DETDA is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. While comprehensive temperature-dependent solubility data is limited in publicly available literature, the following table summarizes the known quantitative and qualitative information.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Polar Protic | ~1% (w/w) | 20 |

| Water | Polar Protic | 23 g/L | 30 |

| Heptane | Nonpolar | ~3.5% (w/w) | 20 |

| Alcohols | Polar Protic | Soluble[1][2] | Not Specified |

| Ethanol | Polar Protic | Soluble[4] | Not Specified |

| Ethers | Polar Aprotic | Soluble[2] | Not Specified |

| Ketones | Polar Aprotic | Soluble[2] | Not Specified |

| Acetone | Polar Aprotic | Soluble[2] | Not Specified |

| Toluene | Nonpolar | Soluble[4] | Not Specified |

| Dimethylformamide | Polar Aprotic | Soluble[1] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (DETDA), analytical standard grade

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane), HPLC grade or equivalent

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Vials for sample collection and analysis

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of DETDA to a known volume of the selected organic solvent in a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of DETDA.

-

Prepare a calibration curve using standard solutions of DETDA of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of DETDA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, g/L, or mol/L.

-

Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.

-

Follow steps 1-3 of the shake-flask method to prepare a saturated solution.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of DETDA and the solvent.

-

Once all the solvent has evaporated, weigh the container with the DETDA residue.

-

The mass of the dissolved DETDA is the final weight minus the initial weight of the empty container.

-

Calculate the solubility based on the mass of dissolved DETDA and the initial volume of the solution.

Visualizations

Logical Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

Factors Influencing DETDA Solubility

Caption: A diagram showing the primary factors that govern the solubility of this compound in organic solvents.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various organic solvents. While qualitative data indicates good solubility in many polar organic solvents, there is a need for more extensive, temperature-dependent quantitative data to facilitate more precise process design and formulation. The provided experimental protocol offers a robust framework for researchers to generate this critical data in-house. A thorough understanding and application of these principles will enable scientists and professionals to effectively utilize DETDA in their research and development endeavors.

References

In-depth Technical Guide: Thermal Stability Analysis of Diethyltoluenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of Diethyltoluenediamine (DETDA), a widely used aromatic diamine curing agent. A critical parameter for its application in various industries, particularly in the synthesis of polymers such as polyurethanes and epoxy resins, is its behavior at elevated temperatures. This document details the experimental methodologies for conducting thermal analysis, presents the available data on its thermal decomposition, and discusses the key factors influencing its stability. The information is intended to assist researchers and professionals in the safe and effective use of DETDA in their applications.

Introduction

This compound (DETDA) is a liquid aromatic diamine that serves as a highly effective chain extender and curing agent in the polymer industry. Its chemical structure, characterized by a toluene (B28343) ring with two amino groups and two ethyl substituents, contributes to its reactivity and the final properties of the cured polymers. Understanding the thermal stability of DETDA is paramount for defining processing parameters, ensuring product quality, and maintaining safety during manufacturing and use. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal behavior of DETDA.

Physicochemical Properties of DETDA

A summary of the key physicochemical properties of DETDA is presented in Table 1.

Table 1: Physicochemical Properties of this compound (DETDA)

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 68479-98-1 |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.28 g/mol |

| Appearance | Light yellow to amber transparent liquid |

| Boiling Point | 308 °C |

| Flash Point | >135 °C |

| Density (at 20°C) | 1.022 g/cm³ |

| Viscosity (at 25°C) | 155 mPa·s |

Thermal Stability Analysis: Experimental Protocols

The thermal stability of DETDA is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of pure DETDA into a ceramic or aluminum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)